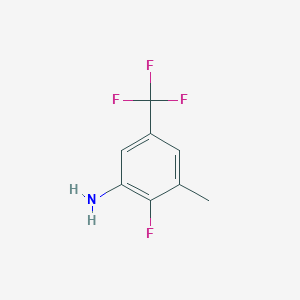

2-Fluoro-3-methyl-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-fluoro-3-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXPKODZTBOBSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)aniline typically involves the introduction of fluorine and trifluoromethyl groups into the aniline structure. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-fluoro-3-methylbenzonitrile, is reacted with a trifluoromethylating agent under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One approach is the direct fluorination of 3-methyl-5-(trifluoromethyl)aniline using elemental fluorine or a fluorinating reagent, such as sulfur tetrafluoride, under controlled conditions. This method allows for the efficient introduction of the fluorine atom into the desired position on the benzene ring.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Drug Development :

-

Structure-Activity Relationship Studies :

- Research has demonstrated that modifications to the aniline structure can lead to compounds with improved binding affinities to biological targets. For instance, derivatives of this compound have shown enhanced activity against cystic fibrosis transmembrane conductance regulator (CFTR) mutations, providing insights into drug design .

- Case Study: CFTR Modulators :

Agrochemical Applications

-

Pesticide Development :

- The compound's unique properties make it suitable for developing novel agrochemicals. Its derivatives have been investigated for their effectiveness as pesticides and herbicides, particularly those targeting specific plant pathogens.

- Structure-Activity Relationship in Agrochemicals :

Recent research highlights the importance of substituent patterns on the aniline structure for both pharmaceutical and agrochemical applications. For example:

- Binding Affinity Studies : Compounds with specific substitutions have shown improved binding affinities in biological assays, indicating their potential as effective drug candidates .

- Efficacy in Pest Control : Certain derivatives have demonstrated promising results in controlling agricultural pests, showcasing their dual utility in both health and agriculture sectors .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-Fluoro-3-methyl-5-(trifluoromethyl)aniline and related analogs are summarized below:

Table 1: Molecular and Physicochemical Properties of Selected Aniline Derivatives

Key Comparison Points:

Electronic Effects: The fluorine atom at position 2 in the target compound is strongly electron-withdrawing, lowering the pKa compared to non-fluorinated analogs (e.g., 3-Ethyl-2-methyl-5-(trifluoromethyl)aniline). This increases acidity, enhancing reactivity in electrophilic substitution reactions. Methoxy groups (e.g., in 3-Methoxy-5-(trifluoromethyl)aniline) donate electron density via resonance, raising pKa and reducing electrophilicity compared to the target compound.

Chlorine (e.g., in 2-Chloro-5-methyl-4-(trifluoromethyl)aniline) increases molecular weight and polarizability, affecting solubility and interaction with biological targets.

Toxicity and Safety: All trifluoromethyl-substituted anilines decompose under heat or acidic conditions to release hydrogen fluoride (HF), requiring careful handling. Acute inhalation toxicity (Category 1) is noted for 3-(Trifluoromethyl)aniline, suggesting similar risks for the target compound.

Applications :

- The trifluoromethyl group in these compounds improves metabolic stability, making them valuable in drug discovery (e.g., kinase inhibitors or antimicrobial agents).

- Chloro analogs (e.g., 2-Chloro-5-methyl-4-(trifluoromethyl)aniline) are used in materials science for their enhanced thermal stability.

Research Findings and Trends

- Synthetic Accessibility : Fluorinated anilines are typically synthesized via nucleophilic aromatic substitution or catalytic fluorination, though steric hindrance from methyl groups may necessitate optimized conditions.

- Biological Activity : Ortho-substituted trifluoromethyl anilines (e.g., 2-Fluoro-5-(trifluoromethyl)aniline) show enhanced cytotoxicity in cancer cells at low pH, likely due to increased membrane permeability.

Biological Activity

2-Fluoro-3-methyl-5-(trifluoromethyl)aniline is a fluorinated aromatic amine notable for its unique molecular structure, which includes a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores the biological activity of this compound, supported by various research findings and case studies.

- Molecular Formula : CHFN

- Molecular Weight : Approximately 207.17 g/mol

The presence of electronegative fluorine atoms contributes to enhanced metabolic stability and bioavailability, making it an attractive candidate for drug development.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer properties. Fluorinated aromatic amines are known to interfere with cellular signaling pathways, potentially leading to apoptosis in cancer cells. Preliminary studies have suggested that this compound can inhibit the proliferation of various cancer cell lines.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Inhibition of Enzyme Activity : The compound may bind to specific enzymes or receptors, altering their activity.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, as seen in flow cytometry assays demonstrating increased caspase activity .

Cytotoxicity Assays

A series of cytotoxicity assays were conducted on various cancer cell lines, including MCF-7 (breast cancer), U-937 (leukemia), and HeLa (cervical cancer). The following table summarizes the IC values observed:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 4.5 |

| U-937 | 5.1 | |

| HeLa | 6.0 |

These values indicate that this compound has comparable or superior cytotoxicity compared to established chemotherapeutics like doxorubicin .

Structural Activity Relationship (SAR)

Studies have demonstrated that the presence of electron-withdrawing groups, particularly the trifluoromethyl moiety, significantly enhances biological activity. For instance, modifications at the para position of the aromatic ring have been shown to increase potency against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Fluoro-3-methyl-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. For example:

- Step 1 : Start with 5-(trifluoromethyl)aniline derivatives. Introduce fluorine via electrophilic fluorination using Selectfluor™ or via Balz-Schiemann reaction.

- Step 2 : Methylation at the 3-position using methyl iodide and a base (e.g., K₂CO₃) in DMF at 80°C .

- Critical Variables : Catalyst choice (e.g., Pd(PPh₃)₄ for coupling), solvent polarity (DMF vs. toluene), and temperature (80–110°C). Yields range from 60–90% depending on steric hindrance from the trifluoromethyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies trifluoromethyl (-CF₃) chemical shifts (δ ≈ -60 to -65 ppm) and fluorine substitution patterns .

- ¹H NMR : Methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) confirm regiochemistry.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 222.08 g/mol) and fragmentation patterns .

- IR Spectroscopy : N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluorine substituents influence the compound’s reactivity in electrophilic substitutions?

- Methodological Answer :

- Computational Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The -CF₃ group is strongly electron-withdrawing, deactivating the ring and directing electrophiles to the para position relative to itself. Fluorine at the 2-position further ortho/para-directs but with reduced reactivity due to steric and electronic effects .

- Experimental Validation : Nitration (HNO₃/H₂SO₄) predominantly yields 4-nitro derivatives, confirmed by HPLC and X-ray crystallography .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Data Triangulation : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability). For example, discrepancies in kinase inhibition may arise from assay conditions (ATP concentration, pH).

- Structural Analogues : Benchmark against 3-Fluoro-5-(trifluoromethyl)aniline derivatives to isolate substituent effects.

- Meta-Analysis : Use PubChem BioAssay data to identify outliers and validate via dose-response curves .

Q. How can computational modeling predict the compound’s metabolic stability in drug development?

- Methodological Answer :

- In Silico Tools : Apply CYP450 metabolism prediction (e.g., StarDrop™) to identify vulnerable sites (e.g., N-H for glucuronidation).

- MD Simulations : Simulate liver microsomal interactions to assess half-life. The trifluoromethyl group enhances metabolic stability by reducing oxidative degradation .

Key Recommendations for Researchers

- Synthetic Optimization : Screen palladium catalysts (e.g., XPhos Pd G3) to improve coupling efficiency .

- Biological Assays : Include negative controls (e.g., 3-methylaniline) to isolate trifluoromethyl effects.

- Data Reproducibility : Report reaction conditions (solvent purity, catalyst lot) to mitigate variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.